4-[4-(5-methyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]morpholine
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Overview
Description
4-[4-(5-methyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]morpholine is a complex organic compound that features a triazole ring, an oxadiazole ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-methyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]morpholine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-methyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different oxides, while substitution reactions could produce a variety of substituted derivatives with potentially enhanced properties .
Scientific Research Applications
4-[4-(5-methyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]morpholine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[4-(5-methyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]morpholine involves its interaction with specific molecular targets. The triazole and oxadiazole rings can interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds share the triazole ring and have shown potent inhibitory activities against cancer cell lines.
4,4′-(1H-1,2,4-triazol-1-yl)methylenebis(benzoic acid): These coordination polymers exhibit excellent photocatalytic capabilities and dye adsorption properties.
Uniqueness
4-[4-(5-methyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]morpholine is unique due to the combination of the triazole, oxadiazole, and morpholine rings in a single molecule. This unique structure provides a versatile platform for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H12N6O2 |
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Molecular Weight |
236.23 g/mol |
IUPAC Name |
4-[4-(5-methyl-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]morpholine |
InChI |
InChI=1S/C9H12N6O2/c1-6-10-8(12-11-6)7-9(14-17-13-7)15-2-4-16-5-3-15/h2-5H2,1H3,(H,10,11,12) |
InChI Key |
OKFSKRXVWURLLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)C2=NON=C2N3CCOCC3 |
Origin of Product |
United States |
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